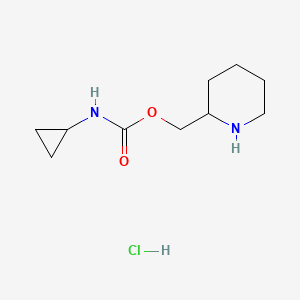

piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride

Descripción general

Descripción

Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and pharmacological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride typically involves multi-component reactions. One common method involves the reaction of piperidine with cyclopropyl isocyanate under controlled conditions to form the carbamate derivative. The hydrochloride salt is then obtained by treating the carbamate with hydrochloric acid .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation, cyclization, and multi-component reactions. These methods are designed to be efficient, cost-effective, and environmentally friendly. For example, the use of ionic liquids as catalysts in multi-component reactions has been shown to produce high yields of piperidine derivatives under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride exhibits inhibitory effects on specific enzymes. For example, it has been studied as a potential inhibitor of lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly concerning neuronal nitric oxide synthase (nNOS) inhibition. Selective nNOS inhibitors are vital for treating neurodegenerative disorders due to their ability to modulate nitric oxide levels in the brain . The structural modifications of piperidin derivatives can enhance their ability to cross the blood-brain barrier, increasing their therapeutic potential.

Cancer Therapy

This compound has been explored as a candidate for cancer treatment due to its dual inhibition properties against LSD1 and HDACs. These pathways are often dysregulated in various cancers, making this compound a potential therapeutic agent .

Neurological Disorders

Given its action on nNOS, this compound may also be beneficial in treating conditions such as stroke or neurodegeneration, where excessive nitric oxide production contributes to neuronal damage .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits target enzymes with IC50 values indicating significant potency. For instance, studies have reported that modifications to the piperidine ring enhance selectivity and potency against specific isoforms of target enzymes .

Animal Models

Animal model studies have further validated its efficacy in vivo, showing promising results in reducing tumor growth and improving survival rates in cancer models when combined with standard chemotherapeutic agents .

Mecanismo De Acción

The mechanism of action of piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological disorders .

Comparación Con Compuestos Similares

- Piperidin-2-ylmethyl N-cyclopentylcarbamate hydrochloride

- Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

- Piperidin-2-ylmethyl N-cyclobutylcarbamate hydrochloride

Comparison: Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other piperidine derivatives with larger cycloalkyl groups, such as cyclopentyl or cyclohexyl. The smaller cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .

Actividad Biológica

Piperidin-2-ylmethyl N-cyclopropylcarbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring, a cyclopropyl group, and a carbamate functional group. These components contribute to its solubility and stability in biological systems, making it a suitable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate signaling pathways, influencing physiological processes such as neurotransmission and enzyme activity.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could result in effects on mood, cognition, and pain perception.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antiviral Activity : Similar compounds have shown efficacy against HIV-1 protease, with IC50 values indicating potent inhibitory effects . While specific data for this compound is limited, its structural analogs suggest potential antiviral properties.

- Antimicrobial Effects : Studies on related piperidine derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

- Neuroprotective Effects : The ability to modulate neurotransmitter systems positions this compound as a candidate for neuroprotective therapies .

Table 1: Biological Activities of Piperidine Derivatives

Case Study 1: Antiviral Potential

A study evaluating the structure-activity relationship (SAR) of piperidine derivatives found that modifications in the piperidine ring significantly enhanced antiviral activity against HIV-1 protease. Compounds similar to this compound displayed IC50 values as low as 3.61 nM, indicating strong inhibitory potential .

Case Study 2: Neuroprotective Effects

Research focusing on piperidine derivatives has highlighted their ability to protect neuronal cells from apoptosis. Specific derivatives were shown to induce cell cycle arrest in neuroblastoma cells, suggesting therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

piperidin-2-ylmethyl N-cyclopropylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9;/h8-9,11H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYIEKSQLIEPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(=O)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-06-8 | |

| Record name | Carbamic acid, N-cyclopropyl-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.